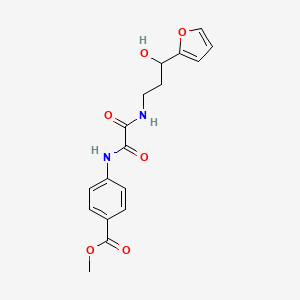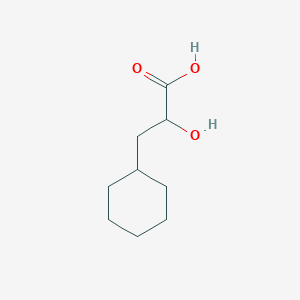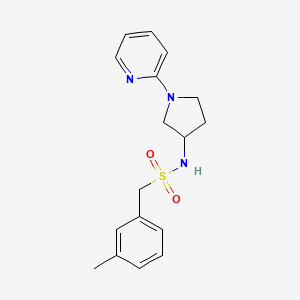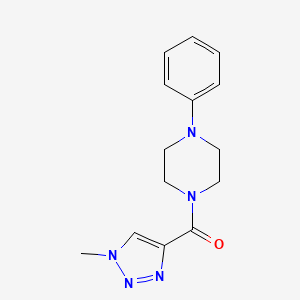
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is an organic molecule that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a phenyl group
Mécanisme D'action
Target of Action
Similar compounds have shown activity against a variety of targets, including enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
Thiazole rings can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially allow the compound to interact with its targets in a specific manner.
Biochemical Pathways
Compounds with similar structures have been found to exhibit antifungal activity, suggesting they may interfere with pathways critical to fungal growth and reproduction .
Result of Action
Similar compounds have demonstrated antifungal activity, suggesting they may inhibit the growth of certain fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium, nickel.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group results in sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups to the imidazole or phenyl rings .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
Its imidazole ring is known for its biological activity, and modifications to the thioether and phenyl groups can lead to the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-((4-methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone): This compound shares the thioether and phenyl groups but has a quinazolinone ring instead of an imidazole ring.
(2-((4-methylbenzyl)thio)phenylamine hydrochloride): This compound has a similar thioether linkage and phenyl group but lacks the imidazole ring.
Uniqueness
The uniqueness of (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring, thioether linkage, and phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-14-7-9-15(10-8-14)13-22-18-19-11-12-20(18)17(21)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERUGCAFUOPCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[1-(4-chloro-2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2978939.png)


![Ethyl 2-({[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2978943.png)
![2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2978944.png)

![methyl 2-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2978948.png)
![N-(3-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2978951.png)
![N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2978953.png)

![3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2978958.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2978960.png)

